molecular formula C15H12N2O B6499930 8-[(pyridin-2-yl)methoxy]quinoline CAS No. 622828-38-0

8-[(pyridin-2-yl)methoxy]quinoline

Cat. No.: B6499930
CAS No.: 622828-38-0
M. Wt: 236.27 g/mol
InChI Key: YAHCEAHJGSZTLP-UHFFFAOYSA-N
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Description

8-[(pyridin-2-yl)methoxy]quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a pyridin-2-ylmethoxy group. This compound is part of the broader class of quinoline derivatives, which are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(pyridin-2-yl)methoxy]quinoline typically involves the reaction of 8-hydroxyquinoline with 2-chloromethylpyridine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 8-hydroxyquinoline attacks the chloromethyl group of 2-chloromethylpyridine, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 8-hydroxyquinoline, 2-chloromethylpyridine, base (e.g., potassium carbonate)

    Solvent: Dimethylformamide (DMF) or similar polar aprotic solvent

    Temperature: Typically heated to 80-100°C

    Time: Reaction time can vary from a few hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[(pyridin-2-yl)methoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or pyridine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation Products: Quinoline N-oxides

    Reduction Products: Reduced quinoline derivatives

    Substitution Products: Various substituted quinoline and pyridine derivatives

Scientific Research Applications

8-[(pyridin-2-yl)methoxy]quinoline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including its potential use in drug development for treating various diseases.

    Industry: Utilized in the development of materials with specific electronic or photophysical properties.

Comparison with Similar Compounds

8-[(pyridin-2-yl)methoxy]quinoline can be compared with other quinoline derivatives such as:

    8-hydroxyquinoline: Known for its metal-chelating properties and use in analytical chemistry.

    2-chloroquinoline: Used as an intermediate in the synthesis of various pharmaceuticals.

    Quinoline N-oxides: Studied for their unique reactivity and potential biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

8-(pyridin-2-ylmethoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-2-9-16-13(7-1)11-18-14-8-3-5-12-6-4-10-17-15(12)14/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHCEAHJGSZTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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